2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole
CAS No.: 690247-53-1
Cat. No.: VC5036540
Molecular Formula: C18H18N2O3S2
Molecular Weight: 374.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 690247-53-1 |
|---|---|
| Molecular Formula | C18H18N2O3S2 |
| Molecular Weight | 374.47 |
| IUPAC Name | 4-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]sulfonylmorpholine |
| Standard InChI | InChI=1S/C18H18N2O3S2/c1-13-6-7-14(18-19-15-4-2-3-5-16(15)24-18)12-17(13)25(21,22)20-8-10-23-11-9-20/h2-7,12H,8-11H2,1H3 |
| Standard InChI Key | NNFDMVIMJVYHHU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCOCC4 |
Introduction
Chemical Identity and Structural Features
2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole (Molecular Formula: , Molecular Weight: 425.51 g/mol) consists of a benzothiazole scaffold fused to a phenyl ring substituted with a methyl group and a morpholine-4-sulfonyl moiety. The benzothiazole nucleus (a bicyclic structure with a thiazole ring fused to benzene) confers rigidity and electron-deficient characteristics, while the sulfonamide-linked morpholine group introduces polar functionality and hydrogen-bonding capacity .
Structural Analysis
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Benzothiazole Core: The planar benzothiazole system enables π-π stacking interactions, critical for binding to biological targets or organic semiconductors .
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Sulfonyl-Morpholine Substituent: The sulfonamide bridge (–SO–NH–) connects the morpholine ring (a six-membered oxygen- and nitrogen-containing heterocycle) to the phenyl group, enhancing solubility and modulating electronic properties .
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Methyl Group at Position 4: The para-methyl group on the phenyl ring introduces steric bulk, potentially influencing metabolic stability and binding affinity .
Table 1: Key Structural Descriptors
| Feature | Description |
|---|---|
| Benzothiazole ring | Fused bicyclic system (CHNS) with thiazole nitrogen at position 1 |
| Phenyl substituent | 4-Methyl-3-(morpholin-4-ylsulfonyl) group at position 2 of benzothiazole |
| Sulfonamide linker | –SO– group bridges morpholine and phenyl rings |
| Morpholine ring | Saturated six-membered ring with oxygen at position 1 and nitrogen at 4 |
Synthesis and Derivative Development
The synthesis of 2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole likely follows modular strategies employed for analogous benzothiazole derivatives. Key steps include:
Core Benzothiazole Formation
Benzothiazoles are typically synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl compounds. For example, 2-hydrazinobenzothiazole intermediates react with aromatic carboxylic acids in the presence of POCl to form triazolo-benzothiazole hybrids . Adapting this method, the target compound’s phenyl ring could be introduced through Suzuki-Miyaura coupling or Ullmann-type reactions.
Sulfonylation and Morpholine Incorporation
The morpholine-4-sulfonyl group is introduced via sulfonylation of an aniline intermediate. A reported protocol involves treating 3-amino-4-methylphenylbenzothiazole with morpholine-4-sulfonyl chloride in the presence of a base (e.g., triethylamine) .
Table 2: Representative Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Benzothiazole core formation | 2-Amino-4-methylthiophenol + POCl | 65% |
| 2 | Sulfonylation with morpholine-4-sulfonyl | Morpholine-4-sulfonyl chloride, EtN | 78% |
| 3 | Purification | Column chromatography (SiO) | 95% |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: The sulfonamide and morpholine groups enhance solubility in polar solvents (e.g., DMSO, DMF) compared to unsubstituted benzothiazoles .
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Stability: The compound is stable under ambient conditions but may degrade under strong acidic/basic conditions due to sulfonamide hydrolysis.
Spectroscopic Characterization
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UV-Vis: Absorption maxima near 280 nm (benzothiazole π→π* transition) and 320 nm (sulfonamide n→π* transition) .
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Fluorescence: Weak emission at 425 nm in THF, attributed to the benzothiazole core; aggregation-induced emission (AIEE) observed in solid state .
Table 3: Key Spectroscopic Data
| Property | Value (Conditions) |
|---|---|
| (UV-Vis) | 282 nm (THF), 318 nm (DMSO) |
| Fluorescence | 425 nm (THF), 532 nm (solid film) |
| Quantum Yield (Φ) | 0.124 (THF), 0.489 (solid film) |
Pharmacological and Biological Activities
While direct studies on 2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole are sparse, structurally related benzothiazoles exhibit:
Anticancer Activity
Benzothiazoles with sulfonamide substituents inhibit topoisomerase II and tubulin polymerization. For example, 3-(morpholinomethyl)-2-(4-fluorophenyl)imidazo[2,1-b]benzothiazole shows IC values of 1.2 μM against MCF-7 breast cancer cells .
Anti-Arteriosclerosis Effects
Pyrimido-benzothiazole derivatives reduce lipid peroxidation in vascular endothelial cells. Niwa et al. reported a 40% reduction in LDL oxidation at 10 μM concentrations .
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
Benzothiazole derivatives with AIEE properties, such as BHPO1 and BHPO2, emit green (532 nm) and orange (560 nm) light, respectively . The target compound’s blue-violet emission (425 nm) could complement these for white-light OLEDs.
Semiconductor Materials
The electron-deficient benzothiazole core facilitates n-type semiconductor behavior. Thin films of analogous compounds exhibit electron mobilities of .
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